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Abstract
Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin-2

(CCK2)/gastrin receptor. Its development for pancreatic cancer therapy is predicated on the

established role of gastrin as a growth factor in this malignancy.[1][2][3] Pancreatic cancer cells

frequently express the CCK2 receptor, and its activation by gastrin initiates signaling cascades

that promote cellular proliferation.[4][5][6] Gastrazole competitively inhibits this interaction,

thereby blocking downstream mitogenic signaling. Preclinical studies have demonstrated that

Gastrazole inhibits the gastrin-stimulated growth of pancreatic cancer.[1][7] This whitepaper

provides a detailed examination of the mechanism of action of Gastrazole JB95008,

summarizing key clinical trial data and outlining the pertinent signaling pathways and

experimental methodologies.

Core Mechanism of Action: CCK2/Gastrin Receptor
Antagonism
The primary mechanism of action of Gastrazole JB95008 is its function as a potent and

selective antagonist of the CCK2 receptor, also known as the gastrin receptor.[1][2][3] In the

context of pancreatic cancer, this mechanism is significant due to the frequent expression of

the CCK2 receptor on pancreatic tumor cells.[4][5][6]
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The peptide hormone gastrin, which is not typically expressed in the adult pancreas, can be re-

expressed in pancreatic cancer, where it is believed to stimulate tumor growth through an

autocrine or paracrine loop.[4][5] By binding to the CCK2 receptor, Gastrazole JB95008

competitively blocks the binding of gastrin, thereby inhibiting the initiation of downstream

signaling pathways that are crucial for cell growth and proliferation.[4][7]

Signaling Pathways Modulated by Gastrazole
JB95008
Activation of the CCK2 receptor by gastrin leads to the stimulation of several intracellular

signaling pathways implicated in cancer cell proliferation and survival. By blocking this initial

step, Gastrazole JB95008 effectively inhibits these downstream cascades. The gastrin/CCK2

receptor signaling complex is known to activate pathways including:

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This is a primary pathway

activated by the G-protein coupled CCK2 receptor, leading to calcium mobilization and the

activation of PKC, which in turn can activate proliferative signaling.

MAPK/ERK Pathway: Activation of the CCK2 receptor can lead to the phosphorylation and

activation of the ERK pathway, a central regulator of cell proliferation.

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its activation

has been linked to gastrin signaling in pancreatic cancer.[5] Gastrin stimulation can lead to

the phosphorylation of Akt.[5]

The inhibitory action of Gastrazole on the CCK2 receptor is depicted in the following signaling

pathway diagram:
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Signaling Pathway of Gastrazole JB95008 in Pancreatic Cancer
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Caption: Gastrazole JB95008 blocks gastrin-induced pro-proliferative signaling.
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Quantitative Data from Clinical Trials
Two key randomized controlled trials have evaluated the efficacy of Gastrazole JB95008 in

patients with advanced, inoperable pancreatic cancer. The quantitative outcomes of these trials

are summarized below.

Table 1: Trial A - Gastrazole vs. Placebo[1][2]
Outcome
Metric

Gastrazole
(n=9)

Placebo (n=9) p-value
Hazard Ratio
(95% CI)

Median Survival 7.9 months 4.5 months 0.02 0.29 (0.10–0.85)

1-Year Survival

Rate
33.3% 11.1% - -

Table 2: Trial B - Gastrazole vs. 5-Fluorouracil (5-FU)[1]
[2]

Outcome
Metric

Gastrazole
(n=49)

5-FU (n=49) p-value
Hazard Ratio
(95% CI)

Median Survival 3.6 months 4.2 months 0.42 1.19 (0.79–1.78)

1-Year Survival

Rate
13.2% 26.2% - -

Experimental Protocols
While the specific details of the preclinical in vitro and in vivo experiments from the foundational

"Roberts et al., 2002" paper are not publicly available in detail, the clinical trial protocols

provide a framework for the human studies.

Clinical Trial Methodology Overview
The clinical trials were designed as randomized, blinded studies to assess the impact of

Gastrazole on overall survival in patients with advanced pancreatic cancer.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b607603?utm_src=pdf-body
https://www.benchchem.com/product/b607603?utm_src=pdf-body
https://www.benchchem.com/product/b607603?utm_src=pdf-body
https://www.benchchem.com/product/b607603?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2361246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized Clinical Trial Workflow for Gastrazole JB95008
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Caption: Workflow of the randomized controlled trials for Gastrazole.

Eligibility Criteria: Patients with histologically or cytologically confirmed inoperable, locally

advanced, or metastatic pancreatic carcinoma were included.[1]

Treatment Administration: Due to poor oral bioavailability (<0.1%), Gastrazole was

administered via protracted venous infusion (PVI) through a central venous catheter.[1]

Endpoints: The primary endpoint for both trials was overall survival. Secondary endpoints

included quality of life, objective radiological response, and toxicity.[1]
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Summary and Future Directions
Gastrazole JB95008 represents a targeted therapeutic approach for pancreatic cancer,

specifically designed to inhibit the pro-proliferative effects of the gastrin/CCK2 receptor

pathway. Clinical data indicates a survival advantage when compared to a placebo, although

this benefit was not observed in a comparison with 5-FU.[1][2] The mild toxicity profile of

Gastrazole is a notable advantage, suggesting its potential for use in combination with other

cytotoxic agents.[1][2]

Future research should focus on identifying patient subpopulations that are most likely to

respond to CCK2 receptor antagonism. Further investigation into the downstream signaling

effects of Gastrazole in pancreatic cancer cell lines could also elucidate additional

mechanisms of action and potential combination therapy strategies.
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To cite this document: BenchChem. [Gastrazole JB95008: A Technical Overview of its
Mechanism of Action in Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607603#gastrazole-jb95008-mechanism-of-action-in-
pancreatic-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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